molecular formula C16H18ClNO2 B1650145 Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride CAS No. 112698-38-1

Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride

Cat. No. B1650145
CAS RN: 112698-38-1
M. Wt: 291.77 g/mol
InChI Key: MMHWXORUMFQBFL-UHFFFAOYSA-N
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Description

Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride, also known as tramadol, is a synthetic opioid analgesic used to treat moderate to severe pain. It was first synthesized in the late 1970s and has since become one of the most commonly prescribed pain medications in the world. In

Scientific Research Applications

Chemical Synthesis and Characterization Research has delved into the chemical synthesis and characterization of compounds structurally related to Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride. Studies have developed methods for synthesizing novel compounds and evaluated their chemical properties. For example, Moskvina et al. (2015) explored the condensation of related phenyl ethanones with N,N-dimethylformamide dimethyl acetal, showcasing an effective approach to creating N,O- and N,N-heterocycles with potential applications in drug design and material science (Moskvina, Shilin, & Khilya, 2015).

Biological Activities and Pharmacological Potential Significant efforts have been made to understand the biological and pharmacological potential of compounds similar to Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride. Studies have identified the potential antimicrobial, cytotoxic, and enzyme inhibitory activities of these compounds, suggesting their utility in developing new therapeutic agents. For instance, Akamanchi et al. (1999) synthesized paeonol and its analogues, demonstrating their platelet aggregation inhibitory activity, which highlights the potential for developing novel anti-thrombotic agents (Akamanchi, Padmawar, Thatte, Rege, & Dahanukar, 1999).

Environmental Impact and Metabolism Research has also focused on the environmental impact and metabolism of chlorinated compounds related to Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride. Studies explore how these compounds are transformed in the environment and their potential endocrine-disrupting effects. For example, the work by Satsuma and Masuda (2012) investigates the reductive dechlorination of methoxychlor by bacterial species, providing insights into the biodegradation pathways of such compounds in submerged environments, which is crucial for understanding their environmental fate and potential impact on ecosystems (Satsuma & Masuda, 2012).

Advanced Materials and Chemical Applications Further research explores the applications of related compounds in the development of advanced materials and their utility in chemical synthesis. Studies focus on creating novel ligands, complexes, and materials that could be used in catalysis, optical materials, and as molecular probes. For example, Chai et al. (2017) synthesized mono- and dinuclear Ni(II) complexes from quinazoline-type ligands, examining their spectroscopic, electrochemical, thermal, and antimicrobial properties, indicating potential applications in material science and antimicrobial formulations (Chai, Zhang, Tang, Zhang, & Zhang, 2017).

Mechanism of Action

Target of Action

This compound is structurally similar to other phenyl-ethanone derivatives, which have been shown to interact with various biological targets . .

Mode of Action

Based on its structural similarity to other phenyl-ethanone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the methoxy group and the amino group could potentially influence the compound’s binding affinity and selectivity towards its targets.

Biochemical Pathways

Phenyl-ethanone derivatives have been implicated in various biological processes, including signal transduction, cell proliferation, and apoptosis

Pharmacokinetics

Factors such as lipophilicity, molecular weight, and the presence of functional groups can influence these properties . For instance, the methoxy group could potentially enhance the compound’s lipophilicity, thereby influencing its absorption and distribution .

Result of Action

Phenyl-ethanone derivatives have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of the compound could be affected by acidic or alkaline conditions . Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets.

properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-1-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-19-15-9-7-13(8-10-15)11-17-12-16(18)14-5-3-2-4-6-14;/h2-10,17H,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHWXORUMFQBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557179
Record name 2-{[(4-Methoxyphenyl)methyl]amino}-1-phenylethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride

CAS RN

112698-38-1
Record name 2-{[(4-Methoxyphenyl)methyl]amino}-1-phenylethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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